Tert-butyl 5-aminothiophene-2-carboxylate
Description
Tert-butyl 5-aminothiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with an amino group (-NH₂) at position 5 and a tert-butyl ester (-COO-t-Bu) at position 2. This structure combines the electron-rich thiophene core with functional groups that enhance its utility as a synthetic intermediate. The tert-butyl ester provides steric bulk, improving stability against hydrolysis compared to smaller esters (e.g., methyl or ethyl), while the amino group enables nucleophilic reactions, making the compound a versatile building block in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
tert-butyl 5-aminothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-4-5-7(10)13-6/h4-5H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGIKGJDHZJMTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-aminothiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Esterification: The carboxyl group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Tert-butyl 5-aminothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of organic semiconductors, corrosion inhibitors, and other materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-aminothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and affecting the electronic properties of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are best contextualized by comparing it to analogs, such as methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate (CAS 175137-03-8) and tert-butyl pyrrolidine carboxylate derivatives (e.g., CAS 1186654-76-1). Key differences lie in substituent positioning, ester groups, and ring systems, which influence reactivity, stability, and applications.
Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate
- Structural Differences: Amino group at position 3 (vs. position 5 in the target compound). Methyl ester (-COOCH₃) at position 2 (vs. tert-butyl ester). Additional tert-butyl group at position 5 .
- Physicochemical Properties: Lower steric hindrance at the ester group due to the smaller methyl substituent, increasing susceptibility to hydrolysis. Reduced solubility in nonpolar solvents compared to the tert-butyl ester analog.
- Applications: Primarily used as a synthetic intermediate for drug discovery, leveraging its amino group for cross-coupling or condensation reactions .
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate
Structural Differences :
- Pyrrolidine ring (saturated) vs. aromatic thiophene.
- Hydroxymethyl and 4-methoxyphenyl substituents, enhancing polarity.
Physicochemical Properties :
Comparative Data Table
| Property | Tert-butyl 5-aminothiophene-2-carboxylate | Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate | Tert-butyl pyrrolidine carboxylate derivative |
|---|---|---|---|
| Molecular Formula | C₉H₁₃NO₂S | C₁₁H₁₅NO₂S | C₁₇H₂₅NO₄ |
| Molecular Weight (g/mol) | 199.3 | 225.3 | 307.4 |
| Key Substituents | NH₂ (5), COO-t-Bu (2) | NH₂ (3), COOCH₃ (2), t-Bu (5) | COO-t-Bu (1), hydroxymethyl (3), 4-MeO-Ph (4) |
| Solubility | Moderate in organic solvents | High in polar solvents | High in polar aprotic solvents |
| Stability | High (sterically protected ester) | Moderate (methyl ester prone to hydrolysis) | Stable under recommended conditions |
| Primary Applications | Drug synthesis, polymer chemistry | Chemical building blocks | Chiral synthesis, bioactive intermediates |
Key Research Findings
- Reactivity : The tert-butyl ester in the target compound resists hydrolysis under basic conditions, unlike methyl esters, enabling its use in reactions requiring prolonged stability .
- Electronic Effects: The amino group at position 5 on the thiophene ring enhances electron density at adjacent positions, favoring electrophilic substitution reactions compared to analogs with amino groups at position 3 .
Biological Activity
Tert-butyl 5-aminothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring, an amino group, and a tert-butyl ester group. Its molecular formula is . The presence of the tert-butyl group enhances lipophilicity, which may improve solubility and bioavailability in biological systems.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, its derivatives have shown potential in inhibiting mycobacterial cell wall synthesis, making them candidates for treating tuberculosis.
- Receptor Modulation : The amino and carboxylate groups can facilitate binding to specific receptors or ion channels, modulating their activity and influencing cellular responses.
Biological Activities
-
Antimicrobial Activity
- Mechanism : The compound exhibits antimicrobial properties by disrupting essential cellular processes in bacteria.
- Studies : Research indicates that similar aminothiophene derivatives can inhibit the growth of various pathogens, including strains of Mycobacterium tuberculosis.
-
Anticancer Properties
- Mechanism : this compound has shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting proliferation.
- Case Studies :
- In vitro studies demonstrated that compounds with similar structures have IC50 values ranging from 1.35 to 8.3 µM against various cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) while showing minimal toxicity to normal cells .
- The selectivity towards cancer cells was linked to the inhibition of key proteins involved in cell proliferation, such as TGFβR1 .
-
Anti-inflammatory Effects
- Mechanism : The compound may reduce inflammation by modulating signaling pathways associated with inflammatory responses.
- Research Findings : Preliminary studies suggest that derivatives can inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 5-Amino thiophene-2-carboxylic acid | Lacks tert-butyl group | Moderate antibacterial activity | Simpler structure may limit bioactivity |
| 3-Methylthiophene-2-carboxylic acid | Methyl instead of ethyl | Antimicrobial properties | Different substitution pattern affects solubility |
| Diethyl 5-amino thiophene-2-carboxylate | Ethyl esters instead of tert-butyl | Potentially less active due to steric hindrance | Esterification alters reactivity |
The unique combination of functional groups in this compound enhances its bioactivity compared to these similar compounds, making it a valuable candidate for further research in medicinal chemistry.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound:
- Antitubercular Activity : Compounds related to this structure have been shown to inhibit enzymes crucial for mycobacterial survival, suggesting their utility in developing new antitubercular agents.
- Cytotoxicity Against Cancer Lines : Various derivatives have demonstrated significant cytotoxicity against cancer cell lines with IC50 values indicating effective inhibition without acute toxicity towards normal cells .
- Pharmacological Profiles : Investigations into the pharmacokinetic properties reveal favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles for several analogs, supporting their development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
